3-(Aminomethyl)cyclopentan-1-one
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Overview
Description
3-(Aminomethyl)cyclopentan-1-one is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by a cyclopentanone ring with an aminomethyl group attached to the third carbon atom. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound . This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
For large-scale industrial production, the preparation of this compound may involve more efficient and cost-effective methods. One such method includes the use of chiral sources in an N-acyl hydroxylamine compound, followed by an asymmetric cycloaddition reaction with cyclopentadiene to construct the target product . This method offers high stereoselectivity and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
3-(Aminomethyl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)cyclopentan-1-one involves its ability to participate in various chemical reactions due to the presence of the aminomethyl group and the cyclopentanone ring. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its interactions with molecular targets and pathways are influenced by its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of a ketone group.
Cyclopentanone: Lacks the aminomethyl group, making it less reactive in certain types of reactions.
Uniqueness
3-(Aminomethyl)cyclopentan-1-one is unique due to the presence of both the aminomethyl group and the cyclopentanone ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in various fields of research and industry.
Biological Activity
3-(Aminomethyl)cyclopentan-1-one is a cyclic compound that has garnered attention for its potential biological activities. This article reviews the mechanisms of action, biological effects, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
This compound features a cyclopentanone ring with an aminomethyl substituent. This structure is significant as it influences the compound's interaction with biological targets, such as enzymes and receptors. The rigidity of the cyclopentanone enhances binding affinity, while the aminomethyl group can engage in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby altering their function.
- Receptor Modulation : It can act on receptors involved in signaling pathways, potentially influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopentanones exhibit antimicrobial properties, making them candidates for further investigation in infectious disease contexts .
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Effects : Studies indicate that related cyclopentanone derivatives show significant inhibition against Gram-positive bacteria .
- Cytotoxicity : Research has demonstrated that certain analogs possess cytotoxic properties against cancer cell lines, suggesting potential applications in oncology .
- Neuroprotective Properties : Some studies have proposed that compounds with similar structures may exert neuroprotective effects, possibly through modulation of neuroinflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Activity :
- Cytotoxicity Against Cancer Cells :
- Mechanistic Insights :
Data Tables
Properties
IUPAC Name |
3-(aminomethyl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-4-5-1-2-6(8)3-5/h5H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZMVNBVJGCVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.